molecular formula C21H19FN2O6S B2516939 Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-91-2

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2516939
CAS No.: 899759-91-2
M. Wt: 446.45
InChI Key: ZSJNFUHEZQVOMN-UHFFFAOYSA-N
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Description

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

  • Several studies have explored the antibacterial potential of compounds containing similar structural features. For instance, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
  • Gad-Elkareem and El-Adasy (2010) also investigated ethyl nicotinate derivatives containing sulfonamide moieties, noting their antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).

Synthesis and Molecular Studies

  • Studies by Mizuno et al. (2006) and others have focused on the synthesis of metabolites and derivatives of similar compounds, providing insights into their chemical properties and potential applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Application in Dyeing and Colorants

  • Iyun et al. (2015) explored the use of ethyl derivatives in creating novel heterocyclic disperse dyes for dyeing polyester fibers, showing the versatility of these compounds in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Pharmacological Screening

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNFUHEZQVOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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